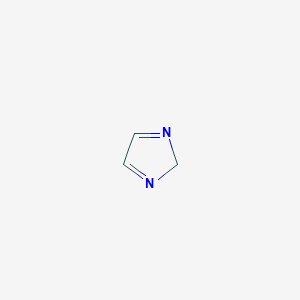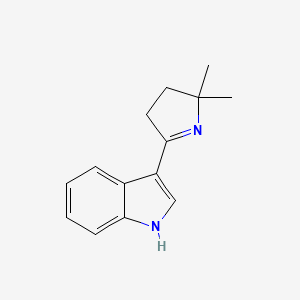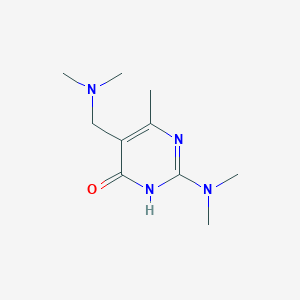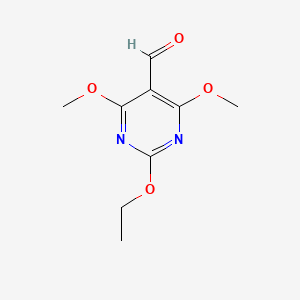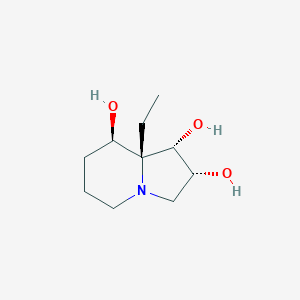![molecular formula C13H20N4OS B13098892 2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 106890-50-0](/img/structure/B13098892.png)
2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a pyrimidine ring, with a heptylthio group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with heptyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized with formamide to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl or aryl halides, potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.
Reduction: Dihydro-2-(heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.
Substitution: Various 2-substituted triazolopyrimidines depending on the alkyl or aryl halide used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Vergleich Mit ähnlichen Verbindungen
2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds such as:
2-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group instead of a heptylthio group. Exhibits different biological activities and chemical reactivity.
2-(Heptylthio)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar structure but with a phenyl group at the 5-position. Shows variations in its chemical and biological properties.
The uniqueness of 2-(Heptylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
106890-50-0 |
|---|---|
Molekularformel |
C13H20N4OS |
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
2-heptylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H20N4OS/c1-3-4-5-6-7-8-19-13-15-12-14-10(2)9-11(18)17(12)16-13/h9H,3-8H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
SHIZHIIUGATSSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSC1=NC2=NC(=CC(=O)N2N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)



